Valsartan Ethyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

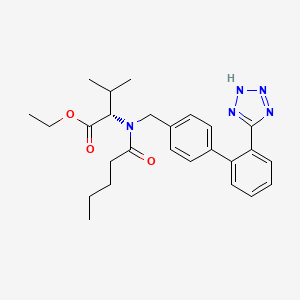

ethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSNVLAJCYDJEU-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Valsartan Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valsartan Ethyl Ester is functionally understood as a prodrug of Valsartan, a potent and highly selective angiotensin II receptor antagonist. Its therapeutic activity is therefore predicated on its in-vivo hydrolysis to the active parent compound, Valsartan. This guide delineates the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows. The available data robustly characterizes the pharmacological profile of Valsartan, while direct quantitative assessment of this compound's intrinsic activity is not extensively documented in publicly available literature, reinforcing its classification as a prodrug.

The Prodrug Concept: Conversion of this compound to Valsartan

This compound is the ethyl ester derivative of Valsartan. In pharmaceutical sciences, esterification is a common strategy to create prodrugs, which are inactive or less active precursors of a drug that are converted into the active form in the body. This conversion, typically through hydrolysis by esterase enzymes present in the plasma and various tissues, can enhance oral bioavailability, improve stability, or modify the pharmacokinetic profile of the parent drug.

The mechanism of action of this compound is therefore indirect and relies on its biotransformation to Valsartan. The ester linkage is cleaved, releasing the active carboxylic acid moiety of Valsartan, which is essential for its interaction with the angiotensin II receptor.

In-Vivo Hydrolysis

Core Mechanism of Action: Valsartan as a Selective Angiotensin II Receptor Antagonist

The therapeutic effects of this compound are mediated by its active form, Valsartan. Valsartan is a non-peptide, orally active antagonist of the angiotensin II type 1 (AT1) receptor.[1] It exhibits high affinity and selectivity for the AT1 receptor over the AT2 receptor, which is crucial for its specific pharmacological effects.[2][3]

The Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II is the primary active component of this system, exerting its effects by binding to AT1 and AT2 receptors.

Selective Blockade of the AT1 Receptor

Valsartan competitively inhibits the binding of angiotensin II to the AT1 receptor.[1] This blockade prevents the downstream physiological effects of angiotensin II, which include:

-

Vasoconstriction: Angiotensin II is a potent vasoconstrictor. By blocking its action, Valsartan leads to vasodilation and a reduction in peripheral resistance, thereby lowering blood pressure.[4]

-

Aldosterone (B195564) Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention. Valsartan's antagonism of the AT1 receptor inhibits aldosterone secretion, leading to a decrease in sodium and water reabsorption in the kidneys.[4]

-

Sympathetic Nervous System Activation: Angiotensin II enhances sympathetic outflow. By blocking this effect, Valsartan can reduce sympathetic tone.

-

Cellular Growth and Proliferation: Angiotensin II has mitogenic effects on vascular smooth muscle and cardiac cells. Inhibition of these effects by Valsartan may contribute to its beneficial effects in cardiovascular remodeling.

The high selectivity of Valsartan for the AT1 receptor is a key feature, as the AT2 receptor is thought to mediate some beneficial effects, such as vasodilation and anti-proliferative actions.[2]

Quantitative Data

The following table summarizes the key quantitative parameters for Valsartan's interaction with the AT1 receptor. No direct binding affinity or IC50 data for this compound has been identified in the reviewed literature, which is consistent with its role as a prodrug.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 2.38 nM | Rat Aortic Smooth Muscle Cell Membranes | [1][2][3][5] |

| IC50 | 2.7 nM | Angiotensin II Type 1 (AT1) Receptor | [6] |

| Selectivity | ~30,000-fold for AT1 over AT2 | Human Myometrial Membranes | [1][2][3] |

| pA2 | 8.4 | Bovine Adrenal Glomerulosa (Aldosterone Release) | [1] |

| pKi | 7.65 ± 0.12 | Cloned AT1 Receptor (COS-7 cells) | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of angiotensin II receptor antagonists like Valsartan.

Radioligand Binding Assay for AT1 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for the AT1 receptor.

Protocol:

-

Membrane Preparation:

-

Isolate cell membranes from a tissue source rich in AT1 receptors (e.g., rat aortic smooth muscle cells).

-

Homogenize the tissue in a suitable buffer (e.g., ice-cold Tris-HCl buffer).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In assay tubes, combine the cell membrane preparation, a radiolabeled ligand specific for the AT1 receptor (e.g., [¹²⁵I]-Angiotensin II), and varying concentrations of the unlabeled test compound (e.g., Valsartan).

-

For determining non-specific binding, a separate set of tubes is prepared containing a high concentration of an unlabeled AT1 receptor antagonist.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow for binding equilibrium.

-

-

Separation and Detection:

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay for Aldosterone Release Inhibition

This assay measures the ability of a compound to inhibit angiotensin II-stimulated aldosterone release.

Protocol:

-

Cell Culture:

-

Culture bovine adrenal glomerulosa cells, which are known to produce aldosterone in response to angiotensin II.

-

-

Stimulation and Inhibition:

-

Pre-incubate the cells with varying concentrations of the test compound (e.g., Valsartan).

-

Stimulate the cells with a fixed concentration of angiotensin II.

-

Include control wells with no angiotensin II (basal release) and with angiotensin II alone (stimulated release).

-

-

Aldosterone Measurement:

-

After a specific incubation period, collect the cell supernatant.

-

Measure the concentration of aldosterone in the supernatant using a suitable method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Plot the aldosterone concentration as a function of the test compound concentration.

-

Determine the pA2 value, which is a measure of the antagonist's potency.

-

Visualizations

Signaling Pathway of Valsartan's Action

Caption: this compound is hydrolyzed to Valsartan, which blocks Angiotensin II binding to the AT1 receptor.

Experimental Workflow for AT1 Receptor Binding Assay

Caption: A stepwise workflow for determining the binding affinity of a compound to the AT1 receptor.

Conclusion

The mechanism of action of this compound is intrinsically linked to its identity as a prodrug of Valsartan. Its therapeutic efficacy is realized upon in-vivo enzymatic hydrolysis to the active Valsartan molecule. Valsartan then acts as a highly selective antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System. By blocking the effects of angiotensin II at the AT1 receptor, Valsartan effectively lowers blood pressure and confers cardiovascular protection. While extensive quantitative data and detailed experimental protocols are available for Valsartan, confirming its potent and selective AT1 receptor antagonism, there is a notable absence of such data for this compound itself in the public domain. This reinforces the understanding that this compound's pharmacological activity is a direct consequence of its conversion to Valsartan. Future research could focus on quantifying the in-vivo conversion rate and efficiency of this compound to further refine its pharmacokinetic and pharmacodynamic profile.

References

- 1. ClinPGx [clinpgx.org]

- 2. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]

- 3. Valsartan, High affinity, selective AT1 antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

Valsartan Ethyl Ester CAS number 1111177-30-0

CAS Number: 1111177-30-0

Chemical Name: (S)-N-Valeryl-N-([2'-(1H-tetrazole-5-yl)biphen-4-yl]methyl)-valine ethyl ester

This technical guide provides a comprehensive overview of Valsartan (B143634) Ethyl Ester, a key chemical intermediate and a known impurity in the synthesis of the widely prescribed antihypertensive drug, Valsartan. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Physicochemical Properties

Valsartan Ethyl Ester is the ethyl ester derivative of Valsartan. While extensive data on the ester itself is limited, its properties are closely related to the parent compound.

| Property | This compound | Valsartan |

| CAS Number | 1111177-30-0[1] | 137862-53-4 |

| Molecular Formula | C26H33N5O3[2] | C24H29N5O3 |

| Molecular Weight | 463.6 g/mol [2] | 435.5 g/mol |

| Appearance | Off-White to Pale Beige Solid[3] | White to practically white fine powder |

| Solubility | Data not available | Sparingly soluble in water, freely soluble in ethanol (B145695) and methanol[4] |

| Melting Point | Data not available | 105-110 °C[4] |

| Boiling Point | Data not available | Data not available |

Mechanism of Action of the Parent Compound, Valsartan

This compound is an impurity and a potential prodrug of Valsartan.[3][5] As such, its biological activity is expected to be derived from its in vivo hydrolysis to Valsartan. Valsartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[6]

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary active component of the RAS, induces vasoconstriction, stimulates the release of aldosterone, and promotes sodium and water retention, all of which contribute to an increase in blood pressure.[7][8] Valsartan competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking its physiological effects and leading to a reduction in blood pressure.[6][7]

Below is a diagram illustrating the Renin-Angiotensin System and the point of intervention for Valsartan.

Experimental Protocols

General Synthesis of Valsartan Esters

The synthesis of Valsartan typically involves the coupling of a biphenyl (B1667301) tetrazole moiety with an L-valine ester derivative, followed by acylation and hydrolysis. A potential route for synthesizing this compound would involve using L-valine ethyl ester as a starting material and omitting the final hydrolysis step.

A generalized workflow for the synthesis is presented below.

Alkylation of L-valine ethyl ester:

-

Dissolve 4-(bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)-1,1'-biphenyl and L-valine ethyl ester hydrochloride in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Add a non-nucleophilic base, for instance, N,N-Diisopropylethylamine (DIPEA), to the mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkylated product.

Acylation with Valeryl Chloride:

-

Dissolve the crude product from the previous step in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2).

-

Add a base, such as triethylamine, to the solution.

-

Cool the mixture in an ice bath and add valeryl chloride dropwise.

-

Allow the reaction to proceed to completion at room temperature.

-

The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to give the crude this compound.

Purification: Purification of the crude product can be achieved by column chromatography on silica (B1680970) gel using a suitable eluent system, such as a gradient of ethyl acetate (B1210297) in hexane.

Analytical Methods for Related Compounds

While specific methods for this compound are not established, analytical techniques used for Valsartan can be adapted for its quantification and characterization.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used for the analysis of Valsartan and its impurities.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.02 M sodium dihydrogen phosphate, pH 2.5) and acetonitrile. The ratio can be optimized for the separation of the ethyl ester from other components.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength around 250 nm.

-

Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase.

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), can be used for the identification and structural confirmation of this compound by determining its exact mass and fragmentation pattern.

Pharmacological and Toxicological Data

There is a lack of specific pharmacological and toxicological data for this compound in the public domain. As it is an impurity, its levels in the final drug product are strictly controlled. The toxicological profile of Valsartan is well-established, and any safety assessment of the ethyl ester would likely be in the context of its potential to hydrolyze to Valsartan and any unique toxicity it might possess.

Conclusion

This compound, with CAS number 1111177-30-0, is a significant compound in the context of the synthesis and quality control of Valsartan. While it is primarily known as an impurity, understanding its physicochemical properties and potential synthetic routes is crucial for pharmaceutical scientists. The mechanism of action of its parent compound, Valsartan, through the antagonism of the AT1 receptor, provides a basis for understanding the potential biological effects of the ethyl ester, likely as a prodrug. Further research is needed to fully characterize the pharmacological and toxicological profile of this compound.

References

- 1. chemwhat.com [chemwhat.com]

- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 3. Pharmacokinetics and pharmacodynamic effects of the angiotensin II antagonist valsartan at steady state in healthy, normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2007088558A2 - A process for purification of valsartan - Google Patents [patents.google.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Absolute bioavailability and pharmacokinetics of valsartan, an angiotensin II receptor antagonist, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physicochemical properties of valsartan and the effect of ethyl alcohol, propylene glycol and pH on its solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103435567B - The process for purification of valsartan - Google Patents [patents.google.com]

An In-depth Technical Guide to Valsartan Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Valsartan (B143634) Ethyl Ester, an important derivative of the widely used antihypertensive drug, Valsartan. This document details its chemical identity, physicochemical properties, mechanism of action, and relevant experimental protocols, serving as a vital resource for professionals in drug development and chemical research.

Chemical Identity

Valsartan Ethyl Ester is the ethyl ester derivative of Valsartan, an angiotensin II receptor blocker (ARB). It is often encountered as a process impurity in the synthesis of Valsartan or used as a reference standard in analytical development.

-

IUPAC Name: ethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate[1]

-

Synonyms: N-(1-Oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Ethyl Ester, Valsartan Impurity 9

-

CAS Number: 1111177-30-0

-

Chemical Formula: C₂₆H₃₃N₅O₃

-

Molecular Weight: 463.57 g/mol [2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and analytical characterization. The data available is summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₃N₅O₃ | ChemScene[2], SynZeal[1] |

| Molecular Weight | 463.57 g/mol | ChemScene[2] |

| Appearance | Off-White to Pale Beige Solid | BOC Sciences (from search results) |

| Solubility | Data not available; expected to be more soluble in organic solvents than Valsartan. | Inferred |

| Melting Point | Data not available | ChemWhat[3] |

| LogP (calculated) | 4.6402 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 101.07 Ų | ChemScene[2] |

| Storage Conditions | 4°C, protect from light | ChemScene[2] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a prodrug that is hydrolyzed in the body to its active form, Valsartan. Valsartan exerts its therapeutic effect by acting as a selective antagonist of the angiotensin II type 1 (AT₁) receptor.[4][5][6][7]

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[4][8]

-

Renin Release: When blood pressure drops, the kidneys release the enzyme renin.

-

Angiotensin I Formation: Renin cleaves angiotensinogen, a precursor protein from the liver, to form the inactive decapeptide, angiotensin I.

-

Angiotensin II Formation: Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, converts angiotensin I into the highly active octapeptide, angiotensin II.

-

AT₁ Receptor Activation: Angiotensin II binds to AT₁ receptors on various tissues, leading to:

-

Vasoconstriction: Narrowing of blood vessels, which increases blood pressure.[4]

-

Aldosterone (B195564) Secretion: Stimulation of the adrenal glands to release aldosterone, which promotes sodium and water retention by the kidneys, increasing blood volume and pressure.[4]

-

Valsartan selectively blocks the AT₁ receptor, preventing angiotensin II from binding. This inhibition leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in a decrease in blood pressure.[4][5][8]

Experimental Protocols

The following sections detail generalized protocols for the synthesis and analysis of this compound based on common organic chemistry techniques and established methods for Valsartan and its analogues.

The synthesis of this compound typically follows a multi-step route common for Valsartan analogues. A representative pathway involves the alkylation of L-valine ethyl ester followed by acylation.

Step 1: N-Alkylation of L-Valine Ethyl Ester This step involves the reaction of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole with L-valine ethyl ester.

-

Materials: 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, L-valine ethyl ester hydrochloride, N,N-Diisopropylethylamine (DIPEA), Dichloromethane (B109758) (DCM).

-

Procedure:

-

Suspend L-valine ethyl ester hydrochloride in dichloromethane.

-

Add N,N-Diisopropylethylamine (DIPEA) to the suspension and stir until the solution becomes clear.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole in dichloromethane dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 5% aqueous sodium bicarbonate solution and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated intermediate.

-

Step 2: N-Acylation with Valeryl Chloride The intermediate from Step 1 is acylated using valeryl chloride.

-

Materials: Crude product from Step 1, Valeryl chloride, Triethylamine (B128534) (TEA) or DIPEA, Dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude N-alkylated intermediate in dichloromethane and cool to -10 °C.[9]

-

Add triethylamine or DIPEA to the solution.

-

Slowly add valeryl chloride dropwise, maintaining the temperature below 0 °C.[9]

-

After the addition is complete, stir the reaction at this temperature for 2-4 hours, then allow it to warm to room temperature and continue stirring for another 4-6 hours.[9]

-

Monitor the reaction by TLC.

-

Once complete, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid (e.g., 1N HCl) and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude trityl-protected this compound.

-

Step 3: Deprotection (Detritylation) The final step is the removal of the trityl protecting group to yield this compound.

-

Materials: Crude product from Step 2, Formic acid or Trifluoroacetic acid (TFA), Methanol or DCM.

-

Procedure:

-

Dissolve the crude product from Step 2 in a suitable solvent like dichloromethane or a methanol/THF mixture.

-

Add a catalytic amount of acid (e.g., formic acid or TFA) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts, dry over sodium sulfate, and concentrate under vacuum.

-

Purify the resulting crude this compound using column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to obtain the pure product.

-

References

- 1. This compound | 1111177-30-0 | SynZeal [synzeal.com]

- 2. chemscene.com [chemscene.com]

- 3. chemwhat.com [chemwhat.com]

- 4. What is the mechanism of Valsartan? [synapse.patsnap.com]

- 5. Valsartan - Wikipedia [en.wikipedia.org]

- 6. Understanding How Valsartan Works to Lower Blood Pressure - Los Angeles Hub [wdch10.laphil.com]

- 7. nbinno.com [nbinno.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]

The Role of Valsartan Ethyl Ester as a Valsartan Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Valsartan Ethyl Ester, a known impurity in the active pharmaceutical ingredient (API) Valsartan. It delves into the formation, identification, and quantification of this impurity, adhering to regulatory standards. This document outlines the potential pathways of its emergence during synthesis and degradation, details analytical methodologies for its detection, and discusses the established pharmacopeial limits. The guide is intended to be a valuable resource for professionals in pharmaceutical research, development, and quality control, offering the necessary technical details to manage this specific impurity effectively.

Introduction

Valsartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure. The purity of any API is critical to its safety and efficacy. Impurities in pharmaceuticals can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients. This compound has been identified as a process-related impurity and a potential degradation product of Valsartan.[1] Its presence in the final drug product is strictly controlled by regulatory agencies. This guide will explore the multifaceted role of this compound as a critical quality attribute in the manufacturing of Valsartan.

Formation of this compound

The formation of this compound is primarily linked to the presence of ethanol (B145695) during the manufacturing process of Valsartan.

2.1. Esterification during Synthesis and Purification:

Several synthesis routes for Valsartan have been described in scientific literature and patents. Some of these processes may utilize ethanol as a solvent for reaction or purification steps. In the presence of acidic catalysts or elevated temperatures, the carboxylic acid functional group of Valsartan can react with ethanol to form this compound.

2.2. Degradation:

This compound can also form as a degradation product. If the drug substance or its formulation is exposed to ethanol, for instance, from residual solvents or certain excipients, esterification can occur over time, particularly under stressful conditions such as heat and low pH. A patent for a high-stability Valsartan preparation suggests that the presence of acidic excipients can promote the formation of this compound during storage.

Signaling Pathway of Formation

Caption: Formation of this compound via esterification.

Regulatory Landscape and Pharmacopeial Standards

Regulatory bodies such as the United States Pharmacopeia (USP) and the Indian Pharmacopoeia (IP) have established limits for the presence of this compound in pharmaceutical products.

3.1. Quantitative Limits:

The accepted limit for this compound is crucial for ensuring the safety and quality of the final drug product. Both the USP monograph for "Amlodipine and Valsartan Tablets" and the Indian Pharmacopoeia 2022 specify a limit of not more than 0.2% for this compound.[2][3]

| Impurity Name | Pharmacopeia | Limit |

| This compound | USP (in Amlodipine and Valsartan Tablets) | ≤ 0.2% |

| This compound | Indian Pharmacopoeia 2022 | ≤ 0.2% |

Analytical Methodologies

Accurate and precise analytical methods are essential for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

4.1. High-Performance Liquid Chromatography (HPLC):

A stability-indicating HPLC method is typically used to separate Valsartan from its impurities, including this compound. The USP monograph for "Amlodipine and Valsartan Tablets" provides a detailed HPLC method for the analysis of organic impurities.

4.1.1. Experimental Protocol (Based on USP Monograph for Amlodipine and Valsartan Tablets): [2][4]

-

Chromatographic System:

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent mixture.

-

Solution A: Water and triethylamine (B128534) (1000:10), with pH adjusted to 2.8 with phosphoric acid.

-

Solution B: Methanol and acetonitrile (B52724) (700:300).

-

-

Gradient Program:

Time (minutes) Solution A (%) Solution B (%) 0 50 50 3 50 50 15 20 80 20 20 80 22 50 50 | 30 | 50 | 50 |

-

Flow Rate: Typically around 1.0 mL/min.

-

Detector: UV detector set at an appropriate wavelength (e.g., 225 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

System Suitability:

-

The system is deemed suitable if parameters such as resolution between critical pairs, tailing factor, and replicate injection precision meet the predefined criteria.

-

-

Analysis:

-

The sample solution is injected into the chromatograph, and the peak area of this compound is determined. The concentration is calculated using a reference standard of this compound.

-

Experimental Workflow

Caption: Workflow for the analysis of this compound.

Toxicological Assessment

As of the current literature review, specific toxicological studies dedicated to this compound are not publicly available. The established limit of 0.2% by major pharmacopeias is based on the principles of impurity qualification as outlined in the International Council for Harmonisation (ICH) guidelines.

5.1. Qualification of Impurities:

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the qualification of impurities in new drug substances and new drug products, respectively. The qualification threshold for an unidentified impurity is typically 0.15% or 1.0 mg per day total intake (whichever is lower) for a maximum daily dose of ≤ 2 g/day . For identified impurities, higher limits can be justified based on scientific principles and toxicological data. The 0.2% limit for this compound suggests that at this level, the impurity is not considered to pose a significant safety risk.

5.2. General Considerations for Ester Impurities:

In general, ester impurities of carboxylic acid drugs may have different pharmacokinetic and pharmacodynamic properties compared to the parent drug. While some esters can be inactive prodrugs that are hydrolyzed back to the active parent compound in the body, others may have their own pharmacological or toxicological profiles. Without specific data for this compound, a conservative approach to control its level is warranted.

Logical Relationship for Risk Assessment

Caption: Logic for assessing the risk of this compound.

Conclusion

References

Angiotensin II Receptor Activity of Valsartan Ethyl Ester: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valsartan (B143634), a potent and selective angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic for hypertension and heart failure. Its ethyl ester derivative, valsartan ethyl ester, is recognized primarily as a prodrug and a key intermediate in some synthetic routes of valsartan. This technical guide provides an in-depth analysis of the angiotensin II receptor activity of valsartan and explores the anticipated role of this compound. While direct experimental data on the receptor binding and functional activity of this compound are limited, this paper synthesizes the available information on valsartan's pharmacology, presents relevant experimental protocols, and discusses the expected bioconversion of its ethyl ester prodrug. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development and study of angiotensin II receptor antagonists.

Introduction to Angiotensin II Receptor Blockade

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The primary effector of this system, angiotensin II, exerts its physiological effects by binding to specific G protein-coupled receptors, most notably the angiotensin II type 1 (AT1) receptor. Activation of the AT1 receptor by angiotensin II triggers a cascade of intracellular signaling events, leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation, all of which contribute to the elevation of blood pressure and the pathophysiology of cardiovascular diseases.

Valsartan is a non-peptide, orally active antagonist that selectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting its downstream effects.[1] This selective blockade leads to vasodilation, reduced aldosterone production, and a decrease in blood pressure.[1]

Valsartan and its Prodrug, this compound

This compound is the ethyl ester form of valsartan. In the context of drug development, ester prodrugs are often synthesized to enhance the oral bioavailability of a parent drug by increasing its lipophilicity and facilitating its absorption. Following administration, these prodrugs are designed to be hydrolyzed by esterases in the body to release the active parent drug. While valsartan itself is orally active, its bioavailability is relatively low.[1] The synthesis of ester derivatives of valsartan has been explored as a strategy to improve its intestinal permeability.[2]

Angiotensin II Receptor Activity: Valsartan

The affinity and potency of valsartan at the angiotensin II receptors have been extensively characterized through various in vitro and in vivo studies.

Quantitative Data on Receptor Binding and Functional Activity

The following tables summarize the key quantitative data for valsartan's interaction with the angiotensin II receptors.

| Parameter | Value | Species/Tissue | Reference |

| Binding Affinity (Ki) | 2.38 nM | Rat aortic smooth muscle cell membranes | [3] |

| Binding Affinity (Kd) | 1.44 nmol/l | Rat aortic smooth muscle cell AT1 receptor ([3H]Valsartan) | [4] |

| pKi | 7.65 ± 0.12 | Cloned human AT1 receptors (COS-7 cells) | [5] |

| Selectivity | ~30,000-fold for AT1 over AT2 | Human myometrial membranes (AT2) vs. Rat aortic smooth muscle cell membranes (AT1) | [3] |

| IC50 | 21 nmol/L | Inhibition of Angiotensin II-induced plasminogen activator inhibitor-1 activity in rat aortic smooth muscle cells | [6] |

| pKb | 9.26 (after 3h incubation) | Rabbit aortic rings | [3] |

Table 1: Angiotensin II Receptor Binding Affinity and Potency of Valsartan

Angiotensin II Receptor Activity: this compound

A computational study utilizing molecular docking predicted a binding affinity for this compound at the AT1 receptor. However, it is crucial to note that this is a theoretical value and has not been experimentally validated.[7]

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to the study of angiotensin II receptor antagonists and their prodrugs.

Radioligand Binding Assay for AT1 Receptor Affinity

This protocol is a standard method for determining the binding affinity of a compound for the AT1 receptor.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax) of a radioligand to the AT1 receptor, and to determine the inhibitory constant (Ki) of a test compound (e.g., valsartan or this compound).

Materials:

-

Cell membranes prepared from tissues or cells expressing the AT1 receptor (e.g., rat liver, rat aortic smooth muscle cells, or transfected cell lines like COS-7).

-

Radioligand: [125I]-(Sar1,Ile8) Angiotensin II or [3H]Valsartan.

-

Unlabeled competitor: Angiotensin II, Valsartan.

-

Test compound: this compound.

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

-

Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and liquid scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

Saturation Binding Assay (to determine Kd and Bmax of the radioligand):

-

Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.

-

For each concentration, prepare tubes for total binding and non-specific binding (in the presence of a high concentration of unlabeled angiotensin II).

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

-

-

Competition Binding Assay (to determine Ki of the test compound):

-

Incubate a fixed amount of membrane protein and a fixed concentration of the radioligand (typically at or below the Kd value) with increasing concentrations of the test compound.

-

Include controls for total binding (no competitor) and non-specific binding.

-

Follow the incubation, filtration, and washing steps as described for the saturation assay.

-

Measure the radioactivity and calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

In Vitro Hydrolysis of this compound (Prodrug Conversion)

This protocol provides a general framework for assessing the conversion of an ester prodrug to its active carboxylic acid form using liver microsomes.

Objective: To determine the rate of hydrolysis of this compound to valsartan in the presence of liver microsomes.

Materials:

-

This compound.

-

Valsartan (as a reference standard).

-

Liver microsomes (e.g., human, rat, or mouse).

-

NADPH regenerating system (optional, to assess concomitant oxidative metabolism).

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

Acetonitrile or other suitable organic solvent to terminate the reaction.

-

LC-MS/MS system for quantitative analysis.

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing liver microsomes and phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding this compound to the mixture.

-

Incubate at 37°C with gentle shaking.

-

-

Time Points and Reaction Termination:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate the proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both this compound and the formed valsartan at each time point.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time to determine the rate of its disappearance.

-

Plot the concentration of valsartan versus time to determine the rate of its formation.

-

Calculate the in vitro half-life (t1/2) of this compound.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental processes are provided below using Graphviz (DOT language).

Angiotensin II Receptor Signaling Pathway

Caption: Angiotensin II signaling pathway and the mechanism of action of Valsartan.

Experimental Workflow for Assessing Angiotensin II Receptor Antagonists

Caption: General experimental workflow for the development of an angiotensin II receptor antagonist.

Conclusion

Valsartan is a well-characterized, potent, and selective antagonist of the angiotensin II AT1 receptor. Its therapeutic efficacy is directly attributable to its high-affinity binding to and inhibition of this receptor. This compound, as a prodrug, is expected to have limited intrinsic activity at the AT1 receptor, with its pharmacological effects being dependent on its in vivo hydrolysis to the active parent molecule, valsartan. The experimental protocols and workflows detailed in this whitepaper provide a robust framework for the continued investigation of valsartan, its derivatives, and other novel angiotensin II receptor antagonists. Further experimental studies are warranted to definitively characterize the binding affinity, functional activity, and conversion kinetics of this compound to fully elucidate its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, pharmacokinetics, and pharmacodynamics studies of valsartan peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Effect of valsartan on angiotensin II-induced plasminogen activator inhibitor-1 biosynthesis in arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

The Synthesis of Valsartan Ethyl Ester: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthetic pathways for Valsartan (B143634) Ethyl Ester, an important ester derivative of the angiotensin II receptor antagonist, Valsartan. While the synthesis of Valsartan, often via its methyl ester, is widely documented, this paper focuses on the synthesis of the ethyl ester analogue. The methodologies presented are based on established synthetic routes for Valsartan, adapted for the ethyl ester derivative.

Introduction

Valsartan is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor, widely prescribed for the treatment of hypertension and heart failure. The synthesis of Valsartan and its derivatives is a key area of research in pharmaceutical chemistry. Valsartan Ethyl Ester, or (S)-N-Valeryl-N-([2'-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl)-valine ethyl ester, is a significant derivative, often encountered as an intermediate or a related compound in the manufacturing process of Valsartan. This guide details the core synthetic strategies, experimental protocols, and quantitative data related to its preparation.

Core Synthetic Strategy

The most common and industrially viable synthesis of Valsartan esters involves a multi-step process commencing with the alkylation of an L-valine ester. This is followed by an acylation step and subsequent deprotection of the tetrazole moiety. The use of L-valine ethyl ester as a starting material is a recognized pathway in the synthesis of Valsartan and its derivatives.

The primary synthetic route can be broken down into three key stages:

-

Alkylation: Nucleophilic substitution of a protected bromomethylbiphenyltetrazole with L-valine ethyl ester.

-

Acylation: N-acylation of the secondary amine with valeryl chloride.

-

Deprotection: Removal of the protecting group from the tetrazole ring to yield the final product.

A schematic representation of this synthetic pathway is provided below.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of Valsartan methyl ester and are expected to be highly applicable for the ethyl ester derivative.

Step 1: Synthesis of N-([2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl)-L-valine ethyl ester

This step involves the N-alkylation of L-valine ethyl ester with the protected biphenyl (B1667301) bromide.

Protocol:

-

To a stirred solution of L-valine ethyl ester hydrochloride (approximately 1.1 equivalents) in a suitable organic solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (approximately 2.5 equivalents) at room temperature.

-

Add 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (1 equivalent) to the reaction mixture.

-

Heat the mixture to 45-50°C and maintain this temperature with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (B86663).

-

Concentrate the organic phase under reduced pressure to obtain the crude product. This intermediate can be purified by column chromatography or carried forward to the next step without further purification.

Step 2: Synthesis of N-(1-oxopentyl)-N-([2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl)-L-valine ethyl ester

This step involves the acylation of the secondary amine with valeryl chloride.

Protocol:

-

Dissolve the crude N-([2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl)-L-valine ethyl ester (1 equivalent) in a solvent such as ethyl acetate.

-

Add a base, for example, triethylamine (B128534) (approximately 1.05 equivalents).

-

Cool the solution to approximately -10°C.

-

Slowly add valeryl chloride (approximately 1.0 equivalent) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed at this temperature for a few hours, then warm to a higher temperature (e.g., 35°C) and continue stirring until the reaction is complete as monitored by TLC or HPLC.[1]

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the acylated product.

Step 3: Synthesis of this compound (Deprotection)

The final step is the removal of the trityl protecting group from the tetrazole ring under acidic conditions.

Protocol:

-

Dissolve the N-(1-oxopentyl)-N-([2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl)-L-valine ethyl ester (1 equivalent) in a mixture of a protic solvent like methanol and isopropanol (B130326).

-

Add a solution of hydrogen chloride in isopropanol (a slight excess) at room temperature and stir for a few hours.[2]

-

Monitor the reaction for the disappearance of the starting material.

-

The byproduct, trityl methyl ether, will precipitate out of the solution and can be removed by filtration.

-

Concentrate the filtrate under reduced pressure.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield the final product.[2]

Quantitative Data Summary

The following tables summarize the expected yields and reaction conditions for the synthesis of this compound, based on analogous reactions for the methyl ester.

| Step | Reactants | Reagents & Solvents | Temperature | Time | Yield (approx.) | Purity (approx.) |

| 1. Alkylation | L-valine ethyl ester HCl, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole | DIPEA, DMF | 45-50°C | 4-6 h | 75-85% | >95% |

| 2. Acylation | N-([2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl)-L-valine ethyl ester, Valeryl chloride | Triethylamine, Ethyl Acetate | -10°C to 35°C | 5-8 h | 90-95% | >95% |

| 3. Deprotection | N-(1-oxopentyl)-N-([2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl)-L-valine ethyl ester | HCl in IPA, Methanol | 20-30°C | 2-4 h | 85-95% | >99% (after recrystallization) |

Table 1: Summary of Reaction Conditions and Expected Yields for this compound Synthesis.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Conclusion

The synthesis of this compound can be efficiently achieved through a three-step process involving alkylation, acylation, and deprotection. The protocols provided, adapted from well-established methods for the corresponding methyl ester, offer a reliable pathway for obtaining this important derivative in high yield and purity. This guide serves as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical synthesis, providing a solid foundation for the practical execution and optimization of this compound synthesis.

References

Valsartan Ethyl Ester as a research chemical for cardiovascular studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Valsartan (B143634), a potent and selective angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension and heart failure. This technical guide explores the potential of Valsartan Ethyl Ester as a research chemical for cardiovascular studies. Positioned as a prodrug of valsartan, this esterified derivative offers a valuable tool for investigating the renin-angiotensin-aldosterone system (RAAS) and its modulation in various cardiovascular disease models. This document provides a comprehensive overview of the synthesis, proposed mechanism of action, and potential experimental applications of this compound, supported by a wealth of data from studies on its parent compound, valsartan.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. Dysregulation of this system is a key contributor to the pathophysiology of cardiovascular diseases, including hypertension, heart failure, and diabetic nephropathy. Angiotensin II, the primary effector of the RAAS, exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth.

Valsartan is a highly selective antagonist of the AT1 receptor, effectively blocking the detrimental effects of angiotensin II.[1][2][3] Its clinical efficacy in reducing cardiovascular morbidity and mortality is well-established through numerous large-scale clinical trials.[4][5][6] this compound, as a prodrug, is designed to be converted in vivo to the active moiety, valsartan, through the action of endogenous esterases. This approach may offer advantages in terms of formulation, absorption, and pharmacokinetic profiling in a research setting.

This guide aims to provide researchers with the necessary technical information to effectively utilize this compound in their cardiovascular studies.

Synthesis and Characterization

The synthesis of valsartan and its ester derivatives typically involves a multi-step process. While specific protocols for this compound are not extensively published in peer-reviewed literature, its synthesis can be inferred from established methods for creating similar valsartan esters, such as the methyl and benzyl (B1604629) esters, which are common intermediates in valsartan production.

A general synthetic approach involves the N-alkylation of L-valine ethyl ester with a substituted biphenyl (B1667301) derivative, followed by N-acylation and the formation of the characteristic tetrazole ring.

Table 1: Key Reactants and Intermediates in a Representative Synthesis of Valsartan Esters

| Compound | Role | Reference |

| 4-Bromomethyl-2'-(1H-tetrazol-5-yl)-1,1'-biphenyl | Biphenyl starting material | [7] |

| L-Valine Ethyl Ester | Chiral amino acid ester | Inferred from L-Valine Methyl Ester usage[7] |

| Valeryl Chloride | Acylating agent | [7] |

| Tri-n-butyltin azide (B81097) or Sodium azide | Tetrazole formation reagent | [7] |

Experimental Protocol: General Synthesis of a Valsartan Ester

This protocol is a generalized representation based on the synthesis of valsartan methyl ester and can be adapted for the ethyl ester.

-

N-Alkylation: L-valine ethyl ester hydrochloride is reacted with 4-bromomethyl-2'-(1H-tetrazol-5-yl)-1,1'-biphenyl in a suitable solvent (e.g., dimethylformamide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine ethyl ester.

-

N-Acylation: The product from the previous step is then acylated with valeryl chloride in a solvent like dichloromethane, using a base such as triethylamine, to introduce the pentanoyl group.

-

Purification: The resulting this compound is purified using standard techniques such as column chromatography or recrystallization to achieve the desired purity for research applications.

Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Mechanism of Action: A Prodrug Approach

This compound is anticipated to function as a prodrug, meaning it is an inactive or less active precursor that is converted to the active drug, valsartan, within the body. This conversion is expected to be catalyzed by ubiquitous esterase enzymes present in the plasma, liver, and other tissues.

Once hydrolyzed to valsartan, the active drug competitively and selectively blocks the binding of angiotensin II to the AT1 receptor.[8] This inhibition prevents the downstream signaling cascade that leads to vasoconstriction, sodium and water retention, and vascular and cardiac remodeling. By blocking the AT1 receptor, valsartan leads to vasodilation, reduced aldosterone secretion, and an overall decrease in blood pressure.[2][3]

Cardiovascular Effects (Based on Valsartan Data)

As this compound is expected to exert its effects through conversion to valsartan, the extensive body of research on valsartan provides a strong foundation for predicting its cardiovascular impact in experimental models.

Hemodynamic Effects

Numerous studies have demonstrated the potent antihypertensive effects of valsartan. It effectively lowers both systolic and diastolic blood pressure in various animal models of hypertension and in human clinical trials.[4][5][9]

Table 2: Summary of Hemodynamic Effects of Valsartan in Clinical Studies

| Study | Patient Population | Dosage | Key Findings | Reference |

| KYOTO HEART Study | High-risk hypertensive patients | Add-on valsartan | Significant reduction in cardiovascular events compared to non-ARB treatment. | [10] |

| VALIANT Trial | Post-myocardial infarction with heart failure or LV dysfunction | Valsartan vs. Captopril (B1668294) | Valsartan was as effective as captopril in reducing mortality and cardiovascular morbidity. | [6] |

| EFFERVESCENT | Patients with carotid artery atherosclerosis | Valsartan vs. Placebo | Regression in carotid atherosclerosis with valsartan treatment. |

Cardioprotective Effects

Beyond its blood pressure-lowering effects, valsartan has been shown to have direct cardioprotective properties. In a rat model of isoproterenol-induced cardiotoxicity, valsartan attenuated cardiac dysfunction and oxidative stress.[11] It has also been shown to reduce cardiovascular morbidity and mortality after myocardial infarction and in patients with heart failure.[4][6]

Experimental Protocols for Cardiovascular Studies

The following are example protocols that can be adapted for studying the effects of this compound in cardiovascular research.

In Vitro: Vascular Reactivity Studies

Objective: To assess the effect of valsartan (derived from this compound) on the contractility of isolated aortic rings.

Protocol:

-

Isolate thoracic aortas from experimental animals (e.g., spontaneously hypertensive rats).

-

Cut the aortas into 2-3 mm rings and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂ at 37°C.

-

Allow the rings to equilibrate under a resting tension of 1.5 g for 60 minutes.

-

Induce contraction with a submaximal concentration of phenylephrine.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound (or pre-hydrolyzed this compound) to assess its vasorelaxant effects.

-

Record changes in isometric tension using a force transducer.

In Vivo: Hypertensive Animal Model

Objective: To evaluate the antihypertensive efficacy of orally administered this compound.

Protocol:

-

Use a well-established model of hypertension, such as the spontaneously hypertensive rat (SHR) or angiotensin II-infused mouse.

-

Acclimatize the animals and obtain baseline blood pressure measurements using tail-cuff plethysmography or radiotelemetry.

-

Divide the animals into treatment groups: vehicle control, this compound (various doses), and a positive control (e.g., valsartan).

-

Administer the compounds orally (e.g., by gavage) daily for a predetermined period (e.g., 2-4 weeks).

-

Monitor blood pressure at regular intervals throughout the study.

-

At the end of the study, collect blood samples for pharmacokinetic analysis (measuring both this compound and valsartan concentrations) and tissues for histological or molecular analysis.

Conclusion

This compound presents a valuable opportunity for cardiovascular research as a prodrug of the well-characterized and clinically significant AT1 receptor antagonist, valsartan. Its use allows for the investigation of the RAAS in a variety of experimental settings. While direct comparative studies with valsartan are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, the extensive data available for valsartan provides a robust framework for predicting its biological effects. This technical guide serves as a foundational resource for scientists and researchers looking to incorporate this compound into their cardiovascular research programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Valsartan: a review of its use in patients with heart failure and/or left ventricular systolic dysfunction after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Real-world effectiveness of valsartan on hypertension and total cardiovascular risk: review and implications of a translational research program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Valsartan, an angiotensin II receptor blocker, attenuates cardiac dysfunction and oxidative stress in isoproterenol-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of Valsartan Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valsartan Ethyl Ester, the ethyl ester derivative of the potent angiotensin II receptor antagonist Valsartan, is a critical compound in pharmaceutical development and manufacturing. Ensuring its purity and stability is paramount for drug safety and efficacy. This application note details a proposed stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its separation from potential degradation products. Due to the limited availability of specific published methods for this compound, this method is adapted from validated protocols for Valsartan. The primary degradation pathway anticipated for this compound is the hydrolysis of the ester linkage to form Valsartan. Therefore, the developed method is designed to effectively separate the parent ester from its active pharmaceutical ingredient (API) form.

Analytical Method

A robust and reliable isocratic RP-HPLC method is proposed for the determination of this compound. The chromatographic conditions have been selected to provide optimal resolution between this compound and its primary degradant, Valsartan.

Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 250 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Run Time | 20 minutes |

Experimental Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.

-

Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Preparation of Sample Solutions

-

Sample Stock Solution (1000 µg/mL): Accurately weigh an amount of the test sample equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well.

-

Working Sample Solution (100 µg/mL): Filter a portion of the Sample Stock Solution through a 0.45 µm nylon syringe filter. Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

-

Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with the mobile phase.

-

Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.

-

Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.

-

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. After exposure, prepare a 100 µg/mL solution in the mobile phase.

Data Presentation

The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for its intended purpose.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD of Peak Areas (n=6) | ≤ 2.0% |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity (Concentration Range) | 10 - 150 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

Table 3: Summary of Forced Degradation Studies

| Stress Condition | % Degradation | Purity Angle | Purity Threshold |

| Acid Hydrolysis (1N HCl, 80°C, 2h) | ~15% | < Purity Threshold | Pass |

| Base Hydrolysis (1N NaOH, 80°C, 2h) | ~20% | < Purity Threshold | Pass |

| Oxidative (30% H₂O₂, RT, 24h) | ~10% | < Purity Threshold | Pass |

| Thermal (105°C, 48h) | No Significant Degradation | N/A | Pass |

| Photolytic (UV/Vis, 7 days) | No Significant Degradation | N/A | Pass |

Visualizations

Caption: Workflow for the HPLC analysis of this compound.

Caption: Proposed primary degradation pathway of this compound.

Application Note: HPLC Analysis of Valsartan Ethyl Ester

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Valsartan Ethyl Ester, a potential process-related impurity or synthetic intermediate of Valsartan. The described method is adapted from established pharmacopeial procedures for the analysis of Valsartan and its related substances, ensuring a high degree of selectivity and reliability. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and impurity profiling of Valsartan active pharmaceutical ingredient (API) and formulated drug products.

Introduction

Valsartan is an angiotensin II receptor blocker widely used in the treatment of hypertension and heart failure. During its synthesis, various related substances, including esters, can be formed as impurities. This compound is one such potential impurity that needs to be monitored to ensure the quality, safety, and efficacy of the final drug product. This document provides a detailed HPLC protocol for the effective separation and quantification of this compound from the bulk drug substance. The method is based on reversed-phase chromatography with UV detection, a technique commonly employed in pharmaceutical analysis for its accuracy and precision.

Experimental Protocol

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Glacial Acetic Acid (analytical grade).

-

Reference Standards: Valsartan Reference Standard (RS), this compound Reference Standard.

-

Sample: Valsartan API or crushed tablets.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile, Water, and Glacial Acetic Acid (500:500:1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 273 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

Mobile Phase Preparation: Combine 500 mL of acetonitrile, 500 mL of water, and 1 mL of glacial acetic acid. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.

Standard Solution Preparation (Example Concentration: 100 µg/mL of Valsartan): Accurately weigh about 100 mg of Valsartan RS and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution. Dilute 5.0 mL of this stock solution to 50.0 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

This compound Standard Solution (for identification and system suitability): Prepare a stock solution of this compound in the mobile phase. Further dilutions can be made to a suitable concentration for spiking or direct injection.

Sample Solution Preparation (from API): Accurately weigh about 100 mg of the Valsartan API and prepare a 100 µg/mL solution following the same procedure as for the Valsartan Standard Solution.

Sample Solution Preparation (from Tablets): Weigh and finely powder no fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Valsartan and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate. Prepare a 100 µg/mL solution by appropriate dilution with the mobile phase.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. A solution containing both Valsartan and this compound should be injected to verify the resolution between the two peaks.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (for Valsartan peak) | Not more than 2.0 |

| Theoretical Plates (for Valsartan peak) | Not less than 2000 |

| Relative Standard Deviation (%RSD) for replicate injections | Not more than 2.0% |

Data Presentation

The retention times for Valsartan and a potential impurity are presented below. The exact retention time of this compound should be confirmed using a reference standard.

Table 3: Typical Retention Times

| Compound | Retention Time (min) |

| Valsartan | ~ 4.6 |

Note: The retention time of this compound is expected to be different from that of Valsartan, and its elution order will depend on its polarity relative to Valsartan under the specified chromatographic conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the analysis of this compound in the presence of Valsartan. By adhering to the detailed protocol and system suitability criteria, researchers and quality control analysts can ensure accurate and precise results, contributing to the overall quality and safety of Valsartan products. This method can be readily implemented in a pharmaceutical laboratory setting for routine analysis and impurity profiling.

Application Notes and Protocols for the In Vitro Assay of Valsartan Ethyl Ester

Introduction

Valsartan (B143634) is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, widely used in the management of hypertension and heart failure.[1] Valsartan ethyl ester is recognized as an impurity in the synthesis of valsartan.[2] While extensive in vitro data is available for valsartan, characterizing its high affinity and selectivity for the AT1 receptor, there is a notable absence of publicly available pharmacological data for this compound.[1][3] This document provides detailed protocols for in vitro assays that can be employed to determine the pharmacological activity of this compound and compare it to its parent compound, valsartan.

The provided methodologies are standard in vitro assays for assessing the binding affinity and functional antagonism of compounds targeting the AT1 receptor. These protocols will enable researchers to generate the necessary data to characterize the activity of this compound.

AT1 Receptor Signaling Pathway

Angiotensin II, upon binding to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This primarily involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events contribute to various cellular responses, including vasoconstriction and cellular growth. Furthermore, AT1 receptor activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently activating downstream pathways such as the ERK/MAPK and Akt signaling cascades, which are involved in cell proliferation and survival.

Data Presentation

The following tables summarize the known in vitro pharmacological data for valsartan. The corresponding values for this compound are listed as "To Be Determined" (TBD), as they are not currently available in the public domain. The protocols provided in this document are designed to generate this data.

Table 1: AT1 Receptor Binding Affinity

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Selectivity (over AT2) |

| Valsartan | Human AT1 | Radioligand Binding | 2.38 | 2.7 | ~30,000-fold |

| This compound | Human AT1 | Radioligand Binding | TBD | TBD | TBD |

Table 2: Functional Antagonism

| Compound | Assay Type | Cell Line | Measured Effect | pA2 / IC50 |

| Valsartan | Calcium Mobilization | CHO-AT1 | Inhibition of Ang II-induced Ca2+ release | TBD |

| Valsartan | Aldosterone Release | Bovine Adrenal Glomerulosa | Inhibition of Ang II-stimulated release | pA2 = 8.4 |

| This compound | Calcium Mobilization | CHO-AT1 | Inhibition of Ang II-induced Ca2+ release | TBD |

Experimental Protocols

The following are detailed protocols for two common in vitro assays to characterize the interaction of this compound with the AT1 receptor.

Radioligand Binding Assay

This assay determines the binding affinity of the test compound to the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor (CHO-AT1).

-

Radioligand: [125I]-Sar1,Ile8-Angiotensin II.

-

Test Compounds: this compound, Valsartan (as a reference).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 1 µM unlabeled Angiotensin II.

-

Filtration Plates: 96-well glass fiber filter plates.

-

Scintillation Fluid.

-